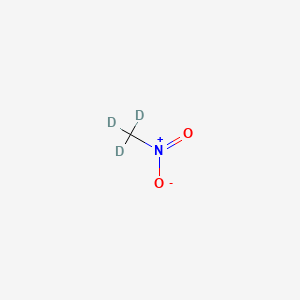
2,6-Dimethylpyridine-3,5-dicarboxylic acid
Vue d'ensemble
Description
2,6-Dimethylpyridine-3,5-dicarboxylic acid is a chemical compound that is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylpyridine-3,5-dicarboxylic acid is C9H9NO4, and its molecular weight is 195.17 . The InChI code for this compound is 1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
2,6-Dimethylpyridine-3,5-dicarboxylic acid is a solid at room temperature . The compound is thermally stable up to 350 °C and unusually chemically stable in a wide pH range of 2–13 .Applications De Recherche Scientifique
Synthesis and Microwave Irradiation : 2,6-Dimethylpyridine is used as a raw material in the synthesis of pyridine 2, 6-dicarboxylic acid, employing microwave irradiation and oxidation with potassium permanganate. This study offers a new approach to the synthesis process using microwave technology (Guo-Fu Zhang et al., 2010).
Heterocyclic Annulation : It serves as an intermediate in various chemical reactions, including annulation, condensation, cyclization, decarboxylation, hydrolysis, and oxidation (A. Singer & S. McElvain, 2003).
Forensic Importance : 2,6-Dimethylpyridine derivatives, specifically 3,5-diarylsubstituted dimethylpyridines, are significant in forensics. The Suzuki cross-coupling reaction is a key step in the preparation of these compounds (D. Błachut, Z. Czarnocki, & K. Wojtasiewicz, 2006).
Crystallography : Structurally characterized examples of 2,6-dihalo-3,5-dimethylpyridines exhibit specific crystal properties, like aromatic face-to-face pi-stacking in the solid state (David Pugh, 2006).
19F NMR pH Indicators : It is used in the synthesis of fluorinated pyridines which act as 19F NMR pH indicators. These indicators are important for chemical shift to pH, pKa value, and water solubility (M. Amrollahi, 2014).
Enzymatic Hydrolysis : In studies involving Candida rugosa lipase, it's used to investigate the effect of acyl chain length and branching on the enantioselectivity of the lipase (A. Sobolev et al., 2002).
Thermochemical Studies : The molar enthalpies of formation for compounds like dimethylpyridine-2,6-dicarboxylate have been studied, offering insights into their thermochemical properties (M. Matos et al., 2005).
Adsorption Studies : Its adsorption on various samples, like γ-Al2O3, is used to characterize acid surfaces, aiding in the understanding of surface chemistry (A. Corma, C. Rodellas, & V. Fornés, 1984).
Plasma Determination : A method was developed for the determination of a cerebral vasodilator in plasma by electron capture gas chromatography, indicating its potential use in medicinal chemistry (S. Higuchi, H. Sasaki, & T. Sado, 1975).
Coordination Frameworks and Photoluminescence : The compound is used in the synthesis of 3D coordination frameworks with applications in photoluminescence and magnetic properties, highlighting its utility in material science (Xing-Rui Ran et al., 2014).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propriétés
IUPAC Name |
2,6-dimethylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFXJSOUBPGBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304432 | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine-3,5-dicarboxylic acid | |
CAS RN |
2602-36-0 | |
| Record name | 2602-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















